(E)-2-Decenoic acid

Beschreibung

2-Decenoic acid has been reported in Streptomyces and Streptococcus mutans with data available.

Decenoic Acid is a monounsaturated medium-chain fatty acid with a 10-carbon backbone. Decenoic acid is found rarely in nature.

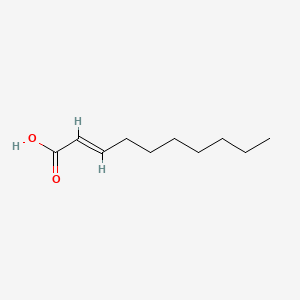

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-dec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBXVVIUZANZAU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904657 | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 162.00 °C. @ 15.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.933, 0.916-0.945 | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7 | |

| Record name | trans-2-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5- AND 6-decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

12.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid, a monounsaturated medium-chain fatty acid, is a molecule of significant interest in various scientific fields. It is notably found in royal jelly produced by honeybees and has been identified as a signaling molecule in microbial communities, particularly in the context of biofilm dispersion.[1] Its derivatives have also shown promise in neuroscience, exhibiting neurotrophin-like activities.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [4] |

| Molecular Weight | 170.25 g/mol | [4][5][6] |

| Appearance | Colorless clear liquid (est.) | [5] |

| Odor | Fruity | [5] |

| Flavor | Fruity | [5] |

Table 2: Thermodynamic Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 12.00 °C | @ 760.00 mm Hg | [5] |

| Boiling Point | 161.00 to 162.00 °C | @ 15.00 mm Hg | [5] |

| 278.00 to 279.00 °C | @ 760.00 mm Hg | [5] | |

| Flash Point | > 100.00 °C | TCC | [5] |

| Vapor Pressure | 0.001000 mmHg | @ 25.00 °C (est.) | [5] |

Table 3: Solubility and Partitioning

| Property | Value | Solvent/System | Source(s) |

| logP (o/w) | 3.715 (est.) | Octanol/Water | [5] |

| Solubility | ≥8.8 mg/mL | DMSO | [4] |

| ≥161.4 mg/mL | Ethanol | [4] | |

| <3.01 mg/mL | Water | [4] | |

| ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] | |

| ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] | |

| ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | [2] |

Table 4: Other Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Specific Gravity | 0.92300 to 0.93300 | @ 25.00 °C | [5] |

| Refractive Index | 1.45600 to 1.46600 | @ 20.00 °C | [5] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is a low-melting solid, can be determined using the capillary tube method with a suitable melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample requires powdering)

-

Ice bath

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently crush a small amount using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid, approximately 2-3 mm in height, into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Cooling: Since the melting point is near room temperature, pre-cool the heating block of the apparatus or use a system capable of controlled cooling and heating.

-

Heating and Observation:

-

Set the heating rate to a slow, controlled pace (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Repeat: For accuracy, perform the determination in triplicate and report the average melting range.

Determination of Boiling Point under Reduced Pressure

Given the high boiling point of this compound at atmospheric pressure, determination under reduced pressure is recommended to prevent decomposition.

Materials:

-

This compound sample

-

Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

-

Round-bottom flask

-

Thermometer

-

Vacuum source with a manometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus. Place a small volume (e.g., 1-2 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser or collection vessel.

-

Vacuum Application: Connect the apparatus to the vacuum source and carefully reduce the pressure to the desired level (e.g., 15 mm Hg). Record the exact pressure from the manometer.

-

Heating: Gently and uniformly heat the flask using a heating mantle or oil bath.

-

Observation and Recording:

-

Observe the reflux and distillation of the liquid.

-

When the temperature on the thermometer stabilizes during distillation, record this temperature as the boiling point at the measured pressure.

-

-

Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, though direct measurement at reduced pressure is often more accurate for high-boiling compounds.

Determination of Solubility

The solubility of this compound can be determined in various solvents using the shake-flask method.

Materials:

-

This compound sample

-

A range of solvents (e.g., water, ethanol, DMSO, PEG300, Tween-80, saline, corn oil)

-

Small vials with tight-fitting caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or water bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. If necessary, centrifuge the vials at a constant temperature to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC-MS) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

Determination of pKa

The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.

Materials:

-

This compound sample

-

Calibrated pH meter with an electrode

-

Burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water (CO₂-free)

-

A suitable co-solvent if the acid is not sufficiently soluble in water (e.g., ethanol-water mixture)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or co-solvent).

-

Titration Setup: Place the beaker with the acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode.

-

Titration:

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid.

-

Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

-

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8][9][10]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]

-

Cap the NMR tube and ensure the solution is homogeneous.

¹H and ¹³C NMR Analysis:

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

-

Use standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[9]

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Sample Preparation (Neat Liquid Film):

-

Place a small drop of liquid this compound onto a clean, dry salt plate (e.g., KBr or NaCl).[11]

-

Place a second salt plate on top and gently press to form a thin, uniform film.[11]

-

Mount the plates in the spectrometer's sample holder.

FT-IR Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared plates into the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum will be the ratio of the sample spectrum to the background spectrum, expressed in absorbance or transmittance.

Sample Preparation (Derivatization):

-

To improve volatility and chromatographic performance, the carboxylic acid group can be derivatized, for example, by esterification to its methyl ester.[12][13]

-

Alternatively, for analysis of the free fatty acid, derivatization to a pentafluorobenzyl (PFB) ester can be performed.[14]

-

Dry the sample under a stream of nitrogen.

-

Add a solution of pentafluorobenzyl bromide and a catalyst (e.g., diisopropylethylamine) in an aprotic solvent (e.g., acetonitrile).[14]

-

Incubate at room temperature to allow the reaction to complete.[14]

-

Dry the derivatized sample and reconstitute in a suitable solvent for injection (e.g., iso-octane).[14]

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature program that effectively separates the analyte from other components.

-

The mass spectrometer can be operated in either full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways and Logical Relationships

Biofilm Dispersion in Pseudomonas aeruginosa

This compound (specifically its cis-isomer, also known as cis-DA) acts as a signaling molecule that induces the dispersion of Pseudomonas aeruginosa biofilms.[1][15][16] The signaling is initiated by the sensor protein DspS.[15][16][17] This leads to a reduction in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key second messenger that promotes biofilm formation.[15] The decrease in c-di-GMP levels is mediated by phosphodiesterases such as DipA and RbdA, and involves other regulatory proteins like BdlA and AmrZ, ultimately leading to the expression of matrix-degrading enzymes and the release of cells from the biofilm.[15][16]

Caption: Biofilm dispersion signaling pathway initiated by cis-2-Decenoic acid.

Neurotrophin-like Signaling of this compound Ethyl Ester (DAEE)

The ethyl ester derivative of this compound (DAEE) has been shown to possess neurotrophin-like activities.[2][3] It activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway by activating MEK.[18][19][20][21][22] This activation of the MEK/ERK pathway leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB).[23][24][25][26][27] Activated CREB then promotes the transcription of genes involved in neuronal survival and plasticity.

Caption: Neurotrophin-like signaling cascade of DAEE via the MEK/ERK/CREB pathway.

Conclusion

This compound possesses a unique set of physicochemical properties that underpin its biological activities. This guide provides a foundational resource for researchers working with this versatile fatty acid, offering standardized data, detailed experimental protocols, and a visual representation of its key signaling roles. A thorough understanding of these fundamental characteristics is crucial for its application in drug development, microbiology, and neuroscience research.

References

- 1. Frontiers | Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. raybiotech.com [raybiotech.com]

- 5. This compound, 334-49-6 [thegoodscentscompany.com]

- 6. trans-2-Decenoic acid | C10H18O2 | CID 5282724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. 2-Decenoic acid, methyl ester, (E)- [webbook.nist.gov]

- 13. 2-Decenoic acid, methyl ester, (E)- [webbook.nist.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Constitutive activation of the MEK/ERK pathway mediates all effects of oncogenic H-ras expression in primary erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Raf/MEK/ERK pathway: new concepts of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 25. youtube.com [youtube.com]

- 26. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Temporal Decoding of MAP Kinase and CREB Phosphorylation by Selective Immediate Early Gene Expression | PLOS One [journals.plos.org]

The Biological Role of (E)-2-Decenoic Acid in Royal Jelly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), serves as the exclusive nourishment for queen bees, contributing to their remarkable longevity and fertility. Its intricate composition, comprising proteins, sugars, lipids, vitamins, and minerals, has long been associated with a wide array of bioactive properties. Among its lipid components, a unique class of medium-chain fatty acids is of particular interest to the scientific community. While 10-hydroxy-2-decenoic acid (10-HDA) has been the subject of extensive research, another significant fatty acid, (E)-2-Decenoic acid, also plays a crucial role in the biological activity of royal jelly.

This technical guide provides an in-depth exploration of the biological roles of this compound, also known as trans-2-Decenoic acid. We will delve into its known physiological effects, summarize the available quantitative data, provide detailed experimental methodologies for its study, and visualize its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique natural compound.

Biological Roles of this compound

This compound exhibits a range of biological activities, with the most well-documented being its estrogenic and neuroprotective effects. Its isomeric and derivative forms also demonstrate distinct and significant bioactivities.

Estrogenic Activity

This compound has been identified as a phytoestrogen, demonstrating the ability to interact with estrogen receptors. Specifically, it acts as an antagonist to 17β-estradiol by competitively binding to estrogen receptor β (ERβ). This interaction suggests a potential role in modulating estrogen-responsive pathways, which could have implications for hormone-dependent conditions. The preferential binding to ERβ is of particular interest, as this receptor subtype is implicated in different physiological outcomes compared to ERα.

Neurotrophin-like and Neuroprotective Effects

The ethyl ester derivative of this compound, trans-2-decenoic acid ethyl ester (DAEE), has demonstrated significant neurotrophin-like activities. It has been shown to activate key signaling pathways involved in neuronal survival and plasticity, including the Extracellular signal-regulated kinase 1/2 (ERK1/2), Protein Kinase B (Akt), and cAMP response element-binding protein (CREB) pathways[1][2][3][4]. In vivo studies have shown that administration of DAEE can lead to functional recovery in animal models of cerebral infarction and spinal cord injury[3][5]. These findings highlight the potential of this compound derivatives as therapeutic agents for neurodegenerative diseases and neuronal injury.

Antimicrobial and Biofilm-Inhibitory Properties of the cis-Isomer

The geometric isomer, cis-2-decenoic acid, functions as a bacterial signaling molecule, or autoinducer, that plays a role in the dispersal of biofilms[6][7][8][9]. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Cis-2-decenoic acid has been shown to induce the transition from a sessile biofilm state to a planktonic, free-swimming state in a variety of pathogenic bacteria. This action makes the bacteria more susceptible to conventional antimicrobial agents. This property suggests its potential as an adjunct therapy in combating chronic and recurrent bacterial infections.

Quantitative Data Summary

While research on this compound is ongoing, specific quantitative data such as IC50 and EC50 values are not as extensively documented as for its more studied counterpart, 10-HDA. The following tables summarize the available quantitative information.

Table 1: Estrogenic Activity of this compound

| Compound | Assay | Receptor | Effect | Quantitative Data | Reference |

| This compound | Competitive Binding Assay | Estrogen Receptor β (ERβ) | Inhibition of 17β-estradiol binding | Data suggests competitive inhibition, but specific Ki or IC50 values are not readily available in the reviewed literature. | [10] |

Table 2: Neuroprotective and Neurotrophic Effects of trans-2-Decenoic Acid Ethyl Ester (DAEE)

| Compound | Model | Assay | Effect | Quantitative Data | Reference |

| DAEE | Mouse model of cerebral infarction (PMCAO) | Neurological deficit scoring | Significant functional recovery | 100 µg/kg body weight injected at 0.5, 24, 48, 72 h post-occlusion | [5] |

| DAEE | Cultured mouse cortical neurons | Western Blot | Activation of ERK1/2 | Increased phosphorylation of ERK1/2 | [5] |

| DAEE | Cultured embryonic rat brain neurons | Western Blot | Activation of Akt and CREB | Increased phosphorylation of Akt and CREB | [2][4] |

Table 3: Anti-biofilm Activity of cis-2-Decenoic Acid

| Compound | Organism | Assay | Effect | Quantitative Data | Reference |

| cis-2-Decenoic acid | Pseudomonas aeruginosa | Biofilm dispersal assay | Induction of biofilm dispersal | Effective at micromolar concentrations | [6][7][8] |

| cis-2-Decenoic acid | Escherichia coli | Persister cell viability assay | Reversion of persister cells to antibiotic-susceptible state | Significant decrease in persister cell viability when combined with antibiotics | [9][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological roles.

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from standard competitive binding assays to determine the ability of this compound to compete with 17β-estradiol for binding to the estrogen receptor.

Materials:

-

Human recombinant Estrogen Receptor β (ERβ)

-

[³H]-17β-Estradiol (radiolabeled ligand)

-

This compound (test compound)

-

Unlabeled 17β-estradiol (for positive control and non-specific binding)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and vials

-

Microplate and scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add a fixed concentration of [³H]-17β-estradiol to each well.

-

Add the diluted this compound to the wells in triplicate.

-

Include control wells:

-

Total binding: [³H]-17β-estradiol and ERβ only.

-

Non-specific binding: [³H]-17β-estradiol, ERβ, and a high concentration of unlabeled 17β-estradiol.

-

Vehicle control: [³H]-17β-estradiol, ERβ, and the vehicle used to dissolve this compound.

-

-

Add a fixed concentration of ERβ to all wells.

-

Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal or a filter-binding assay.

-

Transfer the bound fraction to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding of [³H]-17β-estradiol at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Western Blot for ERK1/2 and Akt Phosphorylation

This protocol details the procedure to assess the activation of ERK1/2 and Akt signaling pathways in neuronal cells treated with trans-2-decenoic acid ethyl ester (DAEE).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

trans-2-decenoic acid ethyl ester (DAEE)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Treat the cells with various concentrations of DAEE for different time points. Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against the total protein (e.g., anti-total-ERK1/2) to normalize the data.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Biofilm Inhibition Assay

This protocol is used to evaluate the ability of cis-2-decenoic acid to inhibit biofilm formation by pathogenic bacteria.

Materials:

-

Bacterial strain (e.g., Pseudomonas aeruginosa)

-

Bacterial growth medium (e.g., Tryptic Soy Broth)

-

cis-2-decenoic acid

-

96-well microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Microplate reader

Procedure:

-

Prepare an overnight culture of the bacterial strain.

-

Dilute the overnight culture in fresh growth medium to a standardized cell density.

-

Prepare serial dilutions of cis-2-decenoic acid in the growth medium in a 96-well plate.

-

Add the diluted bacterial culture to each well. Include a positive control (bacteria only) and a negative control (medium only).

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with PBS to remove planktonic bacteria.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition at each concentration of cis-2-decenoic acid.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by this compound and its derivatives.

Conclusion

This compound is a multifaceted bioactive compound found in royal jelly with demonstrated estrogenic and, through its ethyl ester derivative, neuroprotective properties. Its cis-isomer also presents a promising avenue for combating antibiotic-resistant bacterial biofilms. While the full extent of its biological roles and the precise mechanisms of action are still under investigation, the existing evidence strongly suggests its potential for therapeutic applications. Further research is warranted to elucidate its anti-inflammatory and anti-cancer potential and to gather more extensive quantitative data to support its development as a novel therapeutic agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Decenoic acid ethyl ester possesses neurotrophin-like activities to facilitate intracellular signals and increase synapse-specific proteins in neurons cultured from embryonic rat brain. | Semantic Scholar [semanticscholar.org]

- 3. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Decenoic acid ethyl ester possesses neurotrophin-like activities to facilitate intracellular signals and increase synapse-specific proteins in neurons cultured from embryonic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-decenoic acid ethyl ester, a compound that elicits neurotrophin-like intracellular signals, facilitating functional recovery from cerebral infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

(E)-2-Decenoic acid mechanism of action in neuronal cells

An In-depth Technical Guide to the Mechanism of Action of (E)-2-Decenoic Acid in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives, notably 10-hydroxy-trans-2-decenoic acid (10-HDA) and trans-2-decenoic acid ethyl ester (DAEE), have emerged as significant bioactive lipids with profound effects on neuronal cells. These compounds, naturally found in royal jelly, exhibit a multi-faceted mechanism of action that encompasses neurotrophic, neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide synthesizes the current understanding of their molecular interactions within the nervous system, presenting key signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols. The evidence strongly suggests the therapeutic potential of this compound derivatives for a range of neurological disorders.

Core Mechanisms of Action

This compound and its related compounds exert their effects on neuronal cells through several key mechanisms:

-

Neurotrophin-like Activity: A primary mechanism is the mimickry of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4] This activity is central to the observed neurogenesis and neuroprotection.

-

Signal Transduction Pathway Activation: The compounds activate critical intracellular signaling cascades, most notably the MAPK/ERK1/2 pathway.[1][3][4][5] Concurrently, the PI3K/Akt pathway and the downstream transcription factor CREB are also stimulated, leading to the expression of genes crucial for neuronal function and survival.[1][3]

-

Promotion of Neurogenesis and Neuronal Differentiation: this compound derivatives have been shown to stimulate the differentiation of neural stem and progenitor cells into mature neurons.[6][7]

-

Neuroprotection: These molecules confer protection to neurons against a variety of insults, including ischemic injury, oxidative stress, and neurotoxin-induced damage.[1][2][8][4][9][10]

-

Anti-inflammatory Effects: A significant aspect of their bioactivity is the suppression of neuroinflammation. This is achieved by inhibiting key pro-inflammatory pathways such as the TNF-α/NF-κB axis and the NLRP3 inflammasome.[9][11][12][13]

-

Antioxidant Properties: The compounds contribute to the reduction of oxidative stress within neuronal cells, a common factor in neurodegenerative diseases.[9][14]

-

Modulation of Neuronal Excitability and Synaptic Function: Decanoic acid can suppress the excitability of nociceptive neurons and has been found to restore normal AMPA-mediated calcium signaling in a mouse model of Alzheimer's disease.[15][16]

-

Autophagy Regulation: The anti-inflammatory effects are, in part, mediated through the activation of FOXO1-dependent autophagy.[12][13]

Signaling Pathways

The neurotrophic and neuroprotective effects of this compound and its derivatives are mediated by complex signaling networks. The following diagrams illustrate the key pathways.

Caption: Neurotrophin-like signaling cascade of this compound.

Caption: Anti-inflammatory mechanism of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the effects of this compound and its derivatives in neuronal cells.

Table 1: Effects on Neuronal Differentiation and Survival

| Compound | Cell Type | Concentration | Effect | Outcome | Reference |

| 10-HDA | Neural Stem/Progenitor Cells | Not Specified | Increased generation of neurons | Promotes neurogenesis | [6][7] |

| DAEE | Cultured Cortical Neurons | Not Specified | Marked activation of ERK1/2 | Neurotrophin-like signaling | [5] |

| DAEE | Spinal Cord Injury Model (Rat) | 150 µg/kg | Increased neuronal survival | Neuroprotective | [5] |

| RJ and 10-HDA | Ischemic Stroke Model (Rat) | Not Specified | Reduced brain infarction, decreased active caspase-3 | Anti-apoptotic and neuroprotective | [10] |

Table 2: Anti-inflammatory and Antioxidant Effects

| Compound | Model System | Concentration | Effect | Outcome | Reference |

| 10-HDA | LPS-treated BV-2 cells | Not Specified | Reduced pro-inflammatory mediators | Anti-neuroinflammatory | [12] |

| Decanoic Acid | Neuroblastoma Cells | 10 µM | Reduced H₂O₂ release | Antioxidant | [14] |

| Decanoic Acid | Ischemia Reperfusion Model (Rat) | 120 mg/kg | Reduced TNFα, IL-1β, IL-6; Increased IL-10 | Anti-inflammatory | [9] |

| 10-HDA | LPS-stimulated Astrocytes | 10 µM | No inhibition of LPS-induced cytokines | Context-dependent inflammatory modulation | [17] |

Table 3: Effects on Signaling Pathways and Gene Expression

| Compound | Cell Type/Model | Concentration | Pathway/Gene Affected | Outcome | Reference |

| DAEE | Cultured Cortical Neurons | Not Specified | Activation of ERK1/2, Akt, CREB | Neurotrophin-like signaling | [1][3] |

| DAEE | Spinal Cord Injury Model (Rat) | 150 µg/kg | Increased expression of Bcl-2 and BDNF mRNA | Pro-survival and neurotrophic gene expression | [5] |

| Decanoic Acid | 5xFAD Mouse Model of AD | Not Specified | Restored AMPA-mediated calcium levels | Normalization of synaptic function | [16] |

| 10-HDA | LPS-treated BV-2 cells | Not Specified | Increased nuclear localization of FOXO1 | Activation of autophagy | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound and its derivatives.

Cell Culture and Neuronal Differentiation

-

Neural Stem Cell (NSC) Culture:

-

Isolation: NSCs are typically isolated from the embryonic or adult rodent brain (e.g., hippocampus or subventricular zone).

-

Neurosphere Formation: Cells are cultured in a serum-free medium supplemented with growth factors such as basic fibroblast growth factor (FGF-2) and epidermal growth factor (EGF) to promote proliferation as neurospheres.

-

Differentiation Assay: To induce differentiation, neurospheres are dissociated and plated on an adhesive substrate (e.g., poly-L-lysine/laminin-coated plates) in a medium lacking mitogens. This compound or its derivatives are added to the differentiation medium.

-

Analysis: After a defined period (e.g., 5-7 days), cells are fixed and subjected to immunocytochemistry to identify different cell types using specific markers: β-III-tubulin (Tuj1) for neurons, glial fibrillary acidic protein (GFAP) for astrocytes, and 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase) for oligodendrocytes.[6][7]

-

Caption: Workflow for assessing neuronal differentiation.

Western Blot Analysis for Signaling Protein Activation

-

Cell Lysis: Neuronal cells are treated with this compound derivatives for various time points. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt, p-CREB, CREB).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4][5]

In Vivo Models of Neurological Disorders

-

Middle Cerebral Artery Occlusion (MCAo) Model of Ischemic Stroke:

-

Surgery: Anesthesia is induced in rodents (rats or mice). A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Treatment: this compound derivatives are administered (e.g., intraperitoneally or orally) at specific time points before or after the induction of ischemia.[9][10]

-

Behavioral Assessment: Neurological deficits are evaluated using standardized scoring systems. Motor coordination and grip strength can also be assessed.

-

Histological Analysis: After a set period, animals are euthanized, and brains are collected. Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Immunohistochemistry is performed to assess markers of apoptosis (e.g., active caspase-3), neuroinflammation, and neuronal survival.[9][10]

-

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model:

-

Administration: Animals receive intraperitoneal or intracerebroventricular injections of LPS to induce a systemic or central inflammatory response.

-

Treatment: this compound derivatives are administered prior to or concurrently with the LPS challenge.

-

Analysis: Brain tissue is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qRT-PCR. Microglial activation can be assessed by immunohistochemistry for markers like Iba1.[12][13]

-

Conclusion and Future Directions

The body of evidence strongly supports the role of this compound and its derivatives as potent modulators of neuronal function. Their ability to activate neurotrophic signaling pathways, promote neurogenesis, and combat neuroinflammation and oxidative stress positions them as promising candidates for the development of novel therapeutics for a range of neurological conditions, including neurodegenerative diseases and ischemic stroke.

Future research should focus on:

-

Receptor Identification: The specific cell surface receptors through which these fatty acids initiate their signaling cascades remain to be fully elucidated.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human neurological disorders.

-

Structure-Activity Relationship Studies: Systematic investigation of the chemical structure of this compound derivatives will help in optimizing their efficacy and pharmacokinetic properties for drug development.

-

Long-term Effects: Further studies are needed to understand the long-term consequences of supplementation with these compounds on brain health and cognitive function.

References

- 1. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Royal Jelly as an Intelligent Anti-Aging Agent—A Focus on Cognitive Aging and Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Decenoic acid ethyl ester possesses neurotrophin-like activities to facilitate intracellular signals and increase synapse-specific proteins in neurons cultured from embryonic rat brain. | Semantic Scholar [semanticscholar.org]

- 4. 2-decenoic acid ethyl ester, a compound that elicits neurotrophin-like intracellular signals, facilitating functional recovery from cerebral infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Decenoic acid ethyl ester, a derivative of unsaturated medium-chain fatty acids, facilitates functional recovery of locomotor activity after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Royal jelly and its unique fatty acid, 10-hydroxy-trans-2-decenoic acid, promote neurogenesis by neural stem/progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. edelweisspublications.com [edelweisspublications.com]

- 9. Decanoic acid mitigates ischemia reperfusion injury by modulating neuroprotective, inflammatory and oxidative pathways in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic Profile of Alzheimer's Disease: Is 10-Hydroxy-2-decenoic Acid a Pertinent Metabolic Adjuster? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trans-10-hydroxy-2-decenoic acid protects against LPS-induced neuroinflammation through FOXO1-mediated activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dietary constituent, decanoic acid suppresses the excitability of nociceptive trigeminal neuronal activity associated with hypoalgesia via muscarinic M2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Decanoic Acid Rescues Differences in AMPA-Mediated Calcium Rises in Hippocampal CA1 Astrocytes and Neurons in the 5xFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of Royal Jelly Acid, 10-Hydroxy-trans-2-decenoic Acid, on Neuroinflammation and Oxidative Stress in Astrocytes Stimulated with Lipopolysaccharide and Hydrogen Peroxide | MDPI [mdpi.com]

(E)-2-Decenoic Acid: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Decenoic acid, a medium-chain fatty acid found in various natural sources, including royal jelly, is a subject of growing interest for its potential therapeutic applications. Understanding its pharmacokinetic profile and bioavailability is crucial for the development of this compound for clinical use. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound. Due to a lack of direct studies on this compound, this paper extrapolates its likely pharmacokinetic properties based on the well-established behavior of other medium-chain fatty acids (MCFAs). This guide also details the standard experimental protocols for quantifying this compound in biological matrices and outlines its probable metabolic pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound and related compounds.

Introduction

This compound, also known as trans-2-Decenoic acid, is a ten-carbon unsaturated fatty acid. It is a known component of royal jelly, the glandular secretion of honeybees, and is also produced by certain bacteria.[1][2] Emerging research has highlighted its potential biological activities, including antimicrobial and biofilm-inhibiting properties.[2] As with any potential therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics—is fundamental to its development. This guide synthesizes the available information to provide a detailed technical overview of the anticipated pharmacokinetics and bioavailability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Melting Point | 12.0 °C | [3] |

| Boiling Point | 161.0-162.0 °C at 15 mmHg | [3] |

| Water Solubility | 86.48 mg/L (estimated) | [3] |

| logP (o/w) | 3.715 (estimated) | [3] |

Pharmacokinetics

Absorption

MCFAs are rapidly absorbed from the small intestine.[4] Unlike long-chain fatty acids, they do not require emulsification by bile salts and are directly absorbed into the portal circulation, from where they are transported to the liver.[4] A study on decanoic acid conjugated to a plant protein nanosystem demonstrated enhanced intestinal absorption.[6] It is highly probable that this compound follows a similar rapid absorption pathway.

Distribution

Following absorption, MCFAs are transported to the liver. The apparent volume of distribution for MCFAs is generally smaller than that of long-chain fatty acids, which are more extensively incorporated into various tissues. A study on medium-chain triglycerides (MCTs) in healthy volunteers and surgical patients showed that the apparent volumes of distribution for C8 and C10 fatty acids were similar between the two groups.[7]

Metabolism

The primary metabolic pathway for MCFAs is mitochondrial β-oxidation in the liver.[4] This process breaks down the fatty acid into acetyl-CoA units, which can then enter the citric acid cycle for energy production or be used in the synthesis of other molecules.[4] The metabolism of 9-ketodec-2-enoic acid has been studied in worker honeybees.[8] While not a direct study on this compound, it points to active metabolic pathways for similar decenoic acid derivatives in biological systems.

The likely metabolic pathway for this compound is illustrated in the following diagram.

Caption: Proposed metabolic pathway of this compound via β-oxidation.

Excretion

The end products of MCFA metabolism are primarily carbon dioxide and water, which are excreted through respiration. Any metabolites that are not used for energy production are likely to be excreted in the urine. A study on 2-octynoic acid in rats showed a mild dicarboxylic aciduria, indicating urinary excretion of metabolites.[9]

Bioavailability

The oral bioavailability of MCFAs is generally high due to their efficient absorption.[5] While specific data for this compound is unavailable, studies on related compounds provide some insight. For instance, dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides, which are also fatty acid derivatives, have been shown to be bioavailable in rats after oral administration.[10][11]

Quantitative Data from Related Compounds

To provide a quantitative perspective, Table 2 summarizes pharmacokinetic parameters for a related medium-chain fatty acid derivative, dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides, in rats. It is important to note that these values are for a different compound and should be considered as a reference for the potential pharmacokinetic profile of this compound.

| Parameter | Plasma | Liver | Brain Regions | Reference(s) |

| Cmax | 26.4 ng/mL | - | 33.8 - 46.0 ng/g | [10][11] |

| Tmax | 15 minutes | - | - | [10] |

| AUC₀₋∞ | 794 min·ng/mL | 1254 min·ng/g | 1764 - 6192 min·ng/g | [10][11] |

| Elimination Half-life (t₁/₂) | - | - | up to 253 minutes (striatum) | [10] |

Experimental Protocols

The quantification of this compound in biological samples is essential for pharmacokinetic studies. The following are detailed methodologies for its analysis.

Sample Preparation from Plasma/Serum

A robust and reproducible sample preparation is critical for accurate quantification.

Caption: General workflow for plasma/serum sample preparation.

Protocol:

-

To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred methods for the sensitive and specific quantification of fatty acids in biological matrices.

5.2.1. LC-MS/MS Analysis

-

Chromatographic Separation: A C18 reversed-phase column is typically used. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard would need to be optimized.

5.2.2. GC-MS Analysis

-

Derivatization: this compound is a polar molecule and requires derivatization to improve its volatility and chromatographic properties for GC analysis. Silylation is a common derivatization technique.

-

Chromatographic Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

-

Mass Spectrometry: Detection is typically performed using electron ionization (EI) and monitoring characteristic fragment ions.

Conclusion and Future Directions

While direct pharmacokinetic and bioavailability data for this compound are currently lacking, its classification as a medium-chain fatty acid allows for a reasonably confident prediction of its ADME properties. It is expected to be rapidly absorbed and metabolized, with high oral bioavailability. The experimental protocols outlined in this guide provide a solid foundation for future studies to definitively characterize its pharmacokinetic profile.

Future research should focus on conducting formal pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability. Furthermore, detailed metabolite identification studies are needed to fully elucidate its biotransformation pathways. This information will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 334-49-6 [thegoodscentscompany.com]

- 4. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Oral delivery of decanoic acid conjugated plant protein shell incorporating hybrid nanosystem leverage intestinal absorption of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of medium-chain triglycerides and free fatty acids in healthy volunteers and surgically stressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of 9-ketodec-2-enoic acid by worker honeybees (Apis mellifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pitfalls in the use of 2-octynoic acid as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and tissue distribution of dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability of dodeca-2E, 4E, 8E, 10E/Z-tetraenoic acid isobutylamides after oral administration in rats and distribution in various tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-2-Decenoic Acid: From Discovery to Modern Research

(E)-2-Decenoic acid , also known as trans-2-decenoic acid, is a monounsaturated medium-chain fatty acid that has garnered interest in various scientific fields for its diverse biological activities. While not as extensively studied as some of its close chemical relatives found in honeybee secretions, research has illuminated its roles as a flavoring agent, a modulator of nerve cell regeneration, and a disruptor of bacterial biofilms. This technical guide provides a comprehensive overview of the discovery, historical research, physicochemical properties, synthesis, and biological functions of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Research

The history of this compound is intertwined with the broader investigation of fatty acids in natural products. While a precise date and individual credited with its initial discovery are not prominently documented, its identification is linked to the analysis of complex biological mixtures. Notably, this compound has been identified as a component of royal jelly, the nutrient-rich secretion of honeybees.[1] Its presence in this complex matrix has led to investigations into its potential contribution to the bioactive properties of royal jelly.

Furthermore, this compound is produced by the bacterium Streptococcus mutans, a common inhabitant of the human oral cavity. In this context, it has been studied for its role in inter-species communication and its antifungal activity, particularly against Candida albicans.[2] The cis-isomer, cis-2-decenoic acid, produced by Pseudomonas aeruginosa, is a well-documented signaling molecule that inhibits biofilm formation.[3][4] Research into these bacterial signaling molecules has provided a significant framework for understanding the biological relevance of decenoic acid isomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [5] |

| Molecular Weight | 170.25 g/mol | [5] |

| CAS Number | 334-49-6 | [5] |

| Appearance | Colorless clear liquid (estimated) | [6] |

| Melting Point | 12 °C | [2] |

| Boiling Point | 161-162 °C at 15 mmHg | [2] |

| Density | 0.92-0.93 g/cm³ at 25 °C | [2] |

| Refractive Index | ~1.46 at 20 °C | [2] |

| Solubility in Water | 86.48 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 3.715 (estimated) | [5] |

Experimental Protocols

The synthesis and biological evaluation of this compound are central to its study. Below are detailed methodologies for key experiments.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides.

Materials:

-

Octanal

-

(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Procedure:

-

Ylide Formation (if not commercially available): Prepare the phosphonium ylide by reacting triphenylphosphine with an appropriate haloacetate followed by deprotonation with a strong base.

-

Wittig Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve octanal in the anhydrous solvent. Add the (carbethoxymethylene)triphenylphosphorane portion-wise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue, containing the ethyl (E)-2-decenoate and triphenylphosphine oxide, is triturated with a non-polar solvent (e.g., a mixture of diethyl ether and hexanes) to precipitate the triphenylphosphine oxide.[7]

-

Purification of the Ester: The filtrate is concentrated, and the crude ethyl (E)-2-decenoate can be purified by column chromatography.

-

Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

-

Acidification and Extraction: After cooling, the reaction mixture is acidified with hydrochloric acid. The precipitated this compound is then extracted with an organic solvent like diethyl ether.

-

Final Purification: The organic extracts are combined, washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the final product. Purity can be assessed by NMR and mass spectrometry.

Antimicrobial Activity Assay

The antimicrobial properties of this compound can be evaluated using a broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Inoculum Preparation: A single colony of the test bacterium is inoculated into the growth medium and incubated overnight to obtain a stationary phase culture. This culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Serial Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium in the wells of the 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium, medium with the solvent, and medium with bacteria are included.

-

Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[8]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, although the underlying signaling pathways are not as well-elucidated as for other fatty acids.

Antimicrobial and Biofilm-Modulating Effects